molecular formula C11H18N2O B075977 N-(1-Adamantyl)urea CAS No. 13072-69-0

N-(1-Adamantyl)urea

Cat. No.: B075977
CAS No.: 13072-69-0
M. Wt: 194.27 g/mol
InChI Key: QYYHPAUOLCHORH-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)urea is an organic compound with the chemical formula C11H18N2O. It is a white solid with a faint ammonia-like odor. This compound is highly soluble in organic solvents such as ethanol, ethers, and benzene, but it is difficult to dissolve in water. This compound is known for its good thermal stability and low toxicity, making it a valuable compound in various industrial applications .

Mechanism of Action

Target of Action

N-(1-Adamantyl)urea primarily targets the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the degradation of the extracellular matrix and the regulation of cell-surface plasminogen activation, which are essential processes in cellular growth and migration.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function or activity

Biochemical Pathways

This compound is involved in the regulation of a wide range of mammalian biochemical pathways. It is particularly associated with the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs) to the corresponding diols . The inhibition of sEH is often achieved experimentally, leading to improved microcirculation and tissue repair after myocardial infarction and ischemic stroke .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by factors such as its chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By influencing the activity of the Urokinase-type plasminogen activator, this compound can potentially affect a variety of cellular processes, including cell growth and migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the presence of other molecules in its environment, the pH of the environment, and the temperature . It is also important to note that the compound should be handled with care to avoid dust formation and inhalation .

Biochemical Analysis

Biochemical Properties

N-(1-Adamantyl)urea has been shown to interact with various enzymes and proteins. For instance, it has been identified as an inhibitor of the enzyme soluble epoxide hydrolase (sEH) . The interaction between this compound and sEH is believed to be due to the unique structure of the compound, which allows it to bind to the enzyme and inhibit its activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been suggested that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . While specific threshold effects have not been reported, it is known that high doses of the compound can have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s unique structure may influence its localization or accumulation within cells.

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)urea typically involves the reaction of urea with 1-bromoadamantane. The process includes heating urea and 1-bromoadamantane in an organic solvent, followed by crystallization and purification to obtain the desired product . Another method involves the Ritter-type reaction, where adamantane or 1-bromoadamantane reacts with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide, which is then deacetylated to produce this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot process that utilizes urea and methanol in the presence of a phase transfer catalyst, such as tetrabutylammonium iodide (TBAI). This method optimizes reaction conditions to enhance yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(1-Adamantyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the urea group reacts with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1-adamantylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYHPAUOLCHORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156693
Record name Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13072-69-0
Record name 1-Adamantylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13072-69-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
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Record name 13072-69-0
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Record name Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
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Record name N-tricyclo(3.3.1.1'3,7)dec-1-ylurea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural basis for the unique crystal packing observed in N-(1-Adamantyl)urea?

A1: this compound exhibits an interesting "interlayer-type" crystal structure. [, ] This arises from the bulky, rigid adamantyl cage and the hydrogen bonding capabilities of the urea group. The adamantyl cage adopts a stable chair conformation, and the urea moieties form hydrogen bonds with neighboring molecules, leading to the formation of distinct layers within the crystal lattice.

Q2: How does the structure of this compound relate to its potential applications in drug delivery?

A2: The adamantyl group present in this compound exhibits a strong affinity for specific synthetic receptors, such as the bis(adamantylurea) pincer (BAUP). [] This interaction can be exploited to develop colloidal drug delivery systems. For instance, this compound-functionalized polybenzofulvene has been explored as a potential carrier for doxorubicin, an anticancer drug. []

Q3: Can this compound derivatives act as inhibitors of soluble epoxide hydrolase (sEH), and how does their structure influence this activity?

A3: Yes, incorporating this compound into specific molecular frameworks generates potent sEH inhibitors. [, ] Studies have shown that substituting the phenyl ring at the urea's 1-position and modifying the acyl group on the piperidine ring significantly impacts potency and pharmacokinetic properties. [] For example, introducing a trifluoromethoxy group at the para position of the phenyl ring and a cyclopropanecarbonyl group on the piperidine ring resulted in a compound (52) with significantly increased potency and improved pharmacokinetic parameters compared to the parent this compound structure. []

Q4: What are the limitations of using this compound derivatives as sEH inhibitors, and how are researchers addressing them?

A4: While initial this compound-based sEH inhibitors showed promise, issues like limited water solubility, high melting points, and low metabolic stability hampered their development. [] To overcome these limitations, researchers have explored incorporating a substituted piperazino group as a tertiary pharmacophore. [] This modification has led to compounds with improved pharmacokinetic properties while maintaining high potency against sEH.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: X-ray diffraction is a key technique used to determine the crystal structure of this compound, revealing its unique interlayer arrangement. [] Various spectroscopic methods, likely including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to confirm the compound's structure and analyze its derivatives. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) are likely used to assess the purity of synthesized compounds and study their pharmacokinetic properties in biological samples. [, ]

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